molecular formula C9H13N B1594038 3-Propylaniline CAS No. 2524-81-4

3-Propylaniline

Cat. No. B1594038
CAS RN: 2524-81-4
M. Wt: 135.21 g/mol
InChI Key: IPWGAPCYYMTTLT-UHFFFAOYSA-N
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Description

3-Propylaniline, also known as 3-amino-1-propylbenzene, is a chemical compound with the molecular formula C9H13N . It has an average mass of 135.206 Da and a mono-isotopic mass of 135.104797 Da .


Synthesis Analysis

The synthesis of 3-Propylaniline can be achieved through several methods. One such method involves the reaction of 3-nitrobenzaldehyde with ethyltriphenylphosphonium bromide and 18-crown-6 in anhydrous dichloromethane, followed by the addition of potassium t-butoxide .


Molecular Structure Analysis

The molecular structure of 3-Propylaniline consists of a benzene ring substituted with an amino group and a propyl group . The InChI code for 3-Propylaniline is 1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 .


Physical And Chemical Properties Analysis

3-Propylaniline is a liquid at room temperature . It should be stored in a dark place and sealed in dry conditions .

Scientific Research Applications

  • Scientific Field : Materials Science and Engineering .
  • Application Summary : Polyaniline has been extensively applied in electrochemical energy storage and conversion technologies including supercapacitors, rechargeable batteries, and fuel cells . It’s also used in polymer electronics .
  • Methods of Application : The synthesis of Polyaniline involves the polymerization of aniline. The conditions of aniline polymerization can be varied to synthesize polymer materials with the desired structures and properties .
  • Sensors

    • Field : Nanotechnology
    • Summary : PANI has been used for the improvement of sensors .
    • Methods : The unique properties of PANI, such as its easy synthesis and remarkable environmental stability, make it suitable for sensor applications .
    • Results : PANI-based sensors typically exploit changes in electrical conductivity between different oxidation states or doping levels .
  • Drug Delivery

    • Field : Biomedicine
    • Summary : PANI has potential applications in drug delivery systems .
    • Methods : The methods of application in this field are still under research .
    • Results : The results of these applications are promising, but more research is needed to fully realize the potential of PANI in drug delivery .
  • Anti-Corrosion Materials

    • Field : Materials Science
    • Summary : PANI is used in the production of anti-corrosion materials .
    • Methods : PANI is applied as a coating to protect metals from corrosion .
    • Results : PANI coatings have shown to effectively prevent corrosion in various applications .
  • Electromagnetic Shielding

    • Field : Electronics
    • Summary : PANI-based fabrics are used for electromagnetic shielding .
    • Methods : PANI is incorporated into fabrics to create materials with electromagnetic shielding properties .
    • Results : These materials have been successfully used in various applications, including electronics and sensing .
  • Supercapacitors

    • Field : Energy Storage
    • Summary : The conductive nature of PANI makes it a versatile material for supercapacitors .
    • Methods : PANI is used as an electrode material in supercapacitors .
    • Results : PANI-based supercapacitors have shown promising performance in terms of energy storage .
  • Photovoltaic Cells

    • Field : Renewable Energy
    • Summary : PANI is used in the fabrication of photovoltaic cells .
    • Methods : PANI is incorporated into the active layer of photovoltaic cells to enhance their performance .
    • Results : The use of PANI in photovoltaic cells has led to improvements in their efficiency .
  • Solar Cells

    • Field : Renewable Energy
    • Summary : PANI has been used in the fabrication of solar cells .
    • Methods : PANI is incorporated into the active layer of photovoltaic cells to enhance their performance .
    • Results : The use of PANI in solar cells has led to improvements in their efficiency .
  • Lithium Batteries

    • Field : Energy Storage
    • Summary : PANI is used in the production of lithium batteries .
    • Methods : PANI is used as an electrode material in lithium batteries .
    • Results : PANI-based lithium batteries have shown promising performance in terms of energy storage .
  • Waste Water Treatment

    • Field : Environmental Science
    • Summary : PANI has potential applications in waste water treatment .
    • Methods : The methods of application in this field are still under research .
    • Results : The results of these applications are promising, but more research is needed to fully realize the potential of PANI in waste water treatment .
  • Organic Electronic Devices

    • Field : Electronics
    • Summary : PANI is used in the fabrication of organic electronic devices .
    • Methods : PANI is incorporated into the active layer of organic electronic devices to enhance their performance .
    • Results : The use of PANI in organic electronic devices has led to improvements in their efficiency .
  • Screen Printing

    • Field : Printing Technology
    • Summary : PANI has been used in screen printing .
    • Methods : PANI is used as a conductive ink in screen printing .
    • Results : PANI-based screen printing inks have shown promising performance in terms of conductivity .
  • Chemical and Electrochemical Synthesis

    • Field : Chemistry
    • Summary : PANI has potential applications in chemical and electrochemical synthesis .
    • Methods : The methods of application in this field are still under research .
    • Results : The results of these applications are promising, but more research is needed to fully realize the potential of PANI in chemical and electrochemical synthesis .

Safety And Hazards

3-Propylaniline is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGAPCYYMTTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274479
Record name 3-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylaniline

CAS RN

2524-81-4
Record name 3-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of ethyltriphenylphosphonium bromide (22 g) in tetrahydrofuran (150 ml) at -78° C. was added dropwise a solution of n-butyllithium in hexane (59.3 mmol). The mixture was left to warm to room temperature over 30 minutes, then cooled to -78° C. and a solution of 3-nitrobenzaldehyde (7.5 g) in tetrahydrofuran (50 ml) was added dropwise. The reaction was left to warm to room temperature over 1 hour, poured into 2M hydrochloric acid (100 ml) and ethyl acetate (100 ml). The separated aqueous layer was extracted with ethyl acetate, the organic layers were combined and washed with water, saturated sodium bicarbonate (2×50 ml), brine (2×50 ml) and dried over magnesium sulphate. The solvent was removed under reduced pressure and the crude product purified by column chromatography to give 3-(2-propenyl)nitrobenzene (5.72 g). δ(60 MHz, CDCl3) 1.9 (3H,2d, CH3), 5.9 (1 H, m, =CH--CH3), 6.3 (1H, 2d, AR--CH) and 7.3-8.1 (4H, m, ArH). To a solution of the above 3-(2-propenyl)-nitrobenzene (5.7 g) in ethyl acetate (20 ml) was added 10% palladium on carbon (0.57 g). This mixture was hydrogenated at 50 psi for 2 hours at room temperature, filtered through Hyflo and solvent evaporated to yield the crude product which was purified by column chromatography to give 3-propylaniline (4.7 g), δ (60 MHz, CDCl3) 0.9 (3H, t, CH3), 1.5 (2H, m, CH2CH3), 2.4 (2H, t, CH2CH2CH3), 3.4 (2H, bs, NH2) and 6.1 to 7.0 (4H, m, ArH).
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AR--CH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.57 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Sato, M Oki - Bulletin of the Chemical Society of Japan, 1957 - journal.csj.jp
In the previous papers1, 2) of this series, it was reported that 2, 3'-diethyl-4-methoxybiphenyl-4'-carboxylic acid (I) and 2', 5'-diethyl-4-methoxybiphenyl-4'-carboxylic acid (II) were fully …
Number of citations: 9 www.journal.csj.jp
ER Krajniak, E Ritchie, WC Taylor - Australian Journal of …, 1973 - CSIRO Publishing
… This was converted into the ditosyl derivative which, with lithium aluminium hydride, afforded the tosyl derivative of 4-chloro-3-propylaniline. Hydrolysis to the amine followed by …
Number of citations: 10 www.publish.csiro.au
JO Omamogho, EM Stack, A Santalad… - Analytical and …, 2010 - Springer
This study describes the use of stationary phases with polar functionality suitable for the chemical analysis of carbamates pesticides and comparing with conventional alkyl C8 and C18 …
Number of citations: 15 link.springer.com
C Huhn, U Pyell - Journal of Chromatography A, 2008 - Elsevier
It is investigated whether those relationships derived within an optimization scheme developed previously to optimize separations in micellar electrokinetic chromatography can be used …
Number of citations: 4 www.sciencedirect.com
M Rafehi, EM Malik, A Neumann… - Journal of Medicinal …, 2017 - ACS Publications
… 3-Propylaniline was prepared according to the method of Rasmussen et al. (58) Thin-layer chromatography was performed using TLC aluminum sheets silica gel 60 F 254 or TLC …
Number of citations: 43 pubs.acs.org
CY Cai, QX Teng, M Murakami, SV Ambudkar… - Biomolecules, 2023 - mdpi.com
… Compound 2 (31 mg, 0.13 mmol) was added to a solution of 3-propylaniline (21 mg, 0.16 mmol) and triethylamine (39 mg, 0.39 mmol) to obtain a yellow solid (32 mg) in 72% yield, mp. …
Number of citations: 1 www.mdpi.com
L Mélin, S Abdullayev, A Fnaiche, V Vu… - …, 2021 - Wiley Online Library
The YAP‐TEAD transcriptional complex is responsible for the expression of genes that regulate cancer cell growth and proliferation. Dysregulation of the Hippo pathway due to …
R Daley - 2005 - books.google.com
This is a printed version of the third part of the organic chemistry textbook available online. This revision of the book contains a full (20+ page) index for the entire set. Please visit www. …
Number of citations: 3 books.google.com
AM Azri Soumia - archives.univ-biskra.dz
Computational quantum chemistry is a branch of theoretical chemistry whose major aim is to make efficient mathematical approximations and computer programs for calculating the …
Number of citations: 0 archives.univ-biskra.dz

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